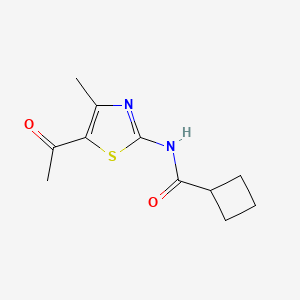
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, commonly known as ACTB, is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazole-based compound that has been synthesized using various methods, and its unique properties have made it a popular choice for various applications.
Wirkmechanismus
The exact mechanism of action of ACTB is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. ACTB has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ACTB exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a crucial role in inflammation. In addition, ACTB has been found to exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
ACTB has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. It exhibits potent biological activity at low concentrations, making it a cost-effective research tool. However, it also has some limitations. ACTB is unstable in aqueous solutions and can decompose over time. It also has poor solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on ACTB. One potential area of research is the development of novel ACTB derivatives with enhanced biological activity and improved stability. Another area of research is the investigation of the potential of ACTB as a therapeutic agent for the treatment of various inflammatory and cancer-related diseases. Additionally, further studies are needed to understand the exact mechanism of action of ACTB and its potential interactions with other compounds.
Synthesemethoden
ACTB can be synthesized using different methods, including the reaction of 5-acetyl-4-methylthiazole-2-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base. Another method involves the reaction of 5-acetyl-4-methylthiazole-2-carboxylic acid with cyclobutanecarbonyl isocyanate in the presence of a base. Both methods have been reported to yield high-quality ACTB.
Wissenschaftliche Forschungsanwendungen
ACTB has been extensively used in scientific research, primarily in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. ACTB has also been used as a building block for the synthesis of various compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-6-9(7(2)14)16-11(12-6)13-10(15)8-4-3-5-8/h8H,3-5H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYKJJLYFPTGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)

![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)
![4-{2-[(benzoylamino)(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5752052.png)
![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)

![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B5752063.png)


![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)

![10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one](/img/structure/B5752116.png)
